Methylcarrabioside 2,4'-disulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Carrageenan - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

132895-20-6 |

|---|---|

Molecular Formula |

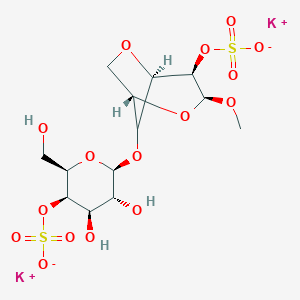

C13H20K2O16S2 |

Molecular Weight |

574.6 g/mol |

IUPAC Name |

dipotassium;[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,3S,4R,5R)-3-methoxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]oxan-3-yl] sulfate |

InChI |

InChI=1S/C13H22O16S2.2K/c1-23-13-11(29-31(20,21)22)10-9(5(26-13)3-24-10)27-12-7(16)6(15)8(4(2-14)25-12)28-30(17,18)19;;/h4-16H,2-3H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/t4-,5+,6-,7-,8+,9?,10-,11-,12+,13+;;/m1../s1 |

InChI Key |

XBOCQMUTMKHISG-WOQQIGLDSA-L |

SMILES |

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |

Synonyms |

MCBS-2,4-S methyl alpha-carrabioside 2,4'-sulfate methylcarrabioside 2,4'-disulfate |

Origin of Product |

United States |

Q & A

Q. Advanced Research Focus

Receptor Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to hypothesized targets (e.g., nuclear receptors).

Transcriptomic Profiling : Perform RNA-seq on treated cells to identify differentially expressed genes, prioritizing pathways linked to sulfated metabolites (e.g., steroid signaling pathways, as in ) .

Structural Modeling : Employ molecular docking simulations to predict binding modes, leveraging crystal structures of homologous receptors (e.g., corticosteroid receptors).

What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in longitudinal studies?

Q. Advanced Research Focus

- Mixed-Effects Models : Account for inter-subject variability in longitudinal data, particularly in in vivo studies.

- Time-Series Analysis : Use autoregressive integrated moving average (ARIMA) models to track temporal changes in biomarker levels.

- Meta-Analysis : Combine data from multiple studies (e.g., cross-sectional and cohort data, as in ) to strengthen inference .

How should researchers address potential confounding factors when studying this compound’s role in metabolic pathways?

Q. Basic Research Focus

- Covariate Adjustment : Include variables like age, sex, and co-administered compounds (e.g., OCPs in ) in regression models to control for confounding .

- Isotope Tracing : Use ¹³C-labeled this compound to trace metabolic fate via LC-MS, distinguishing endogenous vs. exogenous metabolite pools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.